molecular formula C9H18BBrO2 B053741 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 124215-44-7

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B053741
CAS RN: 124215-44-7
M. Wt: 248.96 g/mol
InChI Key: CHQXFJUKMDJWHO-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-BP-TMD) is a versatile organic compound with a wide range of applications in both industry and research. It has been used in a variety of synthesis methods, and has been studied for its potential applications in the biomedical and pharmaceutical fields.

Scientific Research Applications

  • Synthesis and Application in LCD Technology : A study focused on the synthesis of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives were used to synthesize boron-containing resveratrol analogs, with potential applications in Liquid Crystal Display (LCD) technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Continuous Flow Synthesis for Propargylation : Another research developed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, showcasing its efficiency as a key propargylation reagent (Fandrick et al., 2012).

  • Nanoparticles for Enhanced Brightness Emission : The synthesis of heterodifunctional polyfluorene building blocks, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulted in nanoparticles with high fluorescence emission. These are potentially useful for applications requiring bright and enduring fluorescence, such as in certain types of displays and sensors (Fischer, Baier, & Mecking, 2013).

  • Development of Lipid-Lowering Drugs : A study synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, revealing their potential as lipogenesis inhibitors. This opens up possibilities for developing new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

  • Synthesis and Crystal Structure Studies : Research on the crystal structure and vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was conducted, providing insights into their molecular structure and potential applications in materials science (Wu, Chen, Chen, & Zhou, 2021).

  • Use in Suzuki Polymerization : The compound was used in Suzuki polymerization to synthesize polyalkylthiophenes, indicating its utility in creating materials for electronic applications (Liversedge et al., 2006).

Safety and Hazards

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water. If inhaled, the victim should be moved to fresh air. If swallowed, the mouth should be cleaned with water and the victim should drink plenty of water .

properties

IUPAC Name

2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXFJUKMDJWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564542
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124215-44-7
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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